molecular formula C14H16N4O4 B11551828 (3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide

(3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide

Cat. No.: B11551828
M. Wt: 304.30 g/mol
InChI Key: VUCBSFHUAHKSPF-MHWRWJLKSA-N
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Description

(3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a nitrophenyl group, a formamido group, and a butanamide backbone, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a phenyl ring to introduce the nitro group.

    Amidation reaction: The nitrophenyl intermediate undergoes an amidation reaction with formamide to form the formamido group.

    Condensation reaction: The final step involves the condensation of the formamido intermediate with a butanamide derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amidation reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure product. The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products

    Oxidation: Products may include nitroso derivatives or further oxidized forms.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products depend on the substituent introduced during the reaction.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding due to its specific functional groups.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the formamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide: shares similarities with other nitrophenyl derivatives and formamido compounds.

    This compound: is unique due to its specific combination of functional groups and structural configuration.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications across various fields. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

4-nitro-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]benzamide

InChI

InChI=1S/C14H16N4O4/c1-3-8-15-13(19)9-10(2)16-17-14(20)11-4-6-12(7-5-11)18(21)22/h3-7H,1,8-9H2,2H3,(H,15,19)(H,17,20)/b16-10+

InChI Key

VUCBSFHUAHKSPF-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/CC(=O)NCC=C

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CC(=O)NCC=C

Origin of Product

United States

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